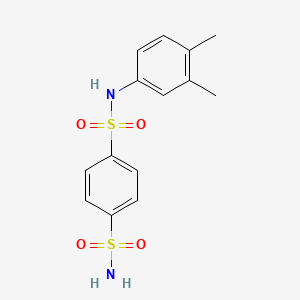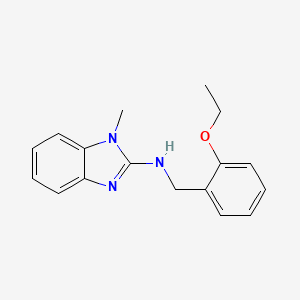
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide, also known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative that is used as a reagent in the synthesis of various organic compounds.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood. It is believed that N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide interacts with proteins through its sulfonamide group, which can form hydrogen bonds with the amino acid residues in the protein. This interaction can lead to conformational changes in the protein, altering its function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been shown to have antiviral and antibacterial properties. It has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. However, the exact mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in these cases is not well understood.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and is commercially available. However, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a toxic compound and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood, which limits its potential applications.
未来方向
There are several areas of research that could benefit from further investigation into the properties and applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide. One potential area of research is the development of new synthetic methodologies using N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide as a reagent. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in antiviral and antibacterial activities. Additionally, the potential applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in drug discovery and development should be explored further. Overall, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成方法
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide can be synthesized through the reaction of 3,4-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with sodium hydroxide. The reaction mechanism involves the substitution of the amine group of 3,4-dimethylaniline with a sulfonic acid group, resulting in the formation of N-(3,4-dimethylphenyl)-sulfonamide. The subsequent reaction with sodium hydroxide results in the formation of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide.
科学研究应用
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been extensively used as a reagent in the synthesis of various organic compounds. It is used as a coupling agent in the synthesis of peptides, as a sulfonating agent in the synthesis of aryl sulfonates, and as a protecting group in the synthesis of alcohols and amines. N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions.
属性
IUPAC Name |
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-3-4-12(9-11(10)2)16-22(19,20)14-7-5-13(6-8-14)21(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZSKXHDPZFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6651539 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)


acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
